3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid is a complex organic compound that belongs to the dibenzofuran family This compound is characterized by its unique structure, which includes two hydroxy groups, two oxoheptyl groups, and a carboxylic acid group attached to a dibenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid typically involves multiple steps, starting from simpler organic moleculesThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxoheptyl groups can be reduced to form alcohols.
Substitution: The hydroxy and carboxylic acid groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids or bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the oxoheptyl groups may produce alcohols .
Scientific Research Applications
3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which lacks the hydroxy, oxoheptyl, and carboxylic acid groups.
Benzofuran: A simpler analog with only one benzene ring fused to a furan ring.
Dibenzodioxin: A related compound with two oxygen atoms in the central ring.
Uniqueness
3,7-Dihydroxy-1,9-bis(2-oxoheptyl)dibenzo[b,d]furan-2-carboxylic acid is unique due to its specific functional groups and their arrangement on the dibenzofuran core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
157536-05-5 |
---|---|
Molecular Formula |
C27H32O7 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
3,7-dihydroxy-1,9-bis(2-oxoheptyl)dibenzofuran-2-carboxylic acid |
InChI |
InChI=1S/C27H32O7/c1-3-5-7-9-17(28)11-16-12-19(30)14-22-24(16)26-20(13-18(29)10-8-6-4-2)25(27(32)33)21(31)15-23(26)34-22/h12,14-15,30-31H,3-11,13H2,1-2H3,(H,32,33) |
InChI Key |
BFEQZBAYSUCJRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CC1=C2C(=CC(=C1)O)OC3=C2C(=C(C(=C3)O)C(=O)O)CC(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.